Benzacine

Description

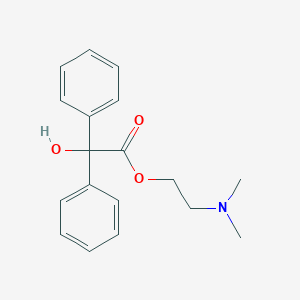

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,21H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPKUNNPRRSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71-79-4 (hydrochloride) | |

| Record name | Benzacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40242508 | |

| Record name | Benzacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-46-7 | |

| Record name | 2-(Dimethylamino)ethyl α-hydroxy-α-phenylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl phenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEANOL BENZILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953Y1ZS49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Dance: Benzocaine's Mechanism of Action on Voltage-Gated Sodium Channels

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Voltage-gated sodium (NaV) channels are integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells.[1] Their dysfunction is implicated in a variety of pathological conditions, including chronic pain, epilepsy, and cardiac arrhythmias.[2] Benzocaine (B179285), a simple ester-type local anesthetic, serves as a valuable tool for studying NaV channel function and as a therapeutic agent for topical pain relief.[3] Its neutral charge at physiological pH distinguishes its mechanism of action from that of its charged counterparts.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which benzocaine modulates NaV channel activity, with a focus on its binding sites, state-dependent interactions, and the experimental methodologies used to elucidate these properties.

Core Mechanism: State-Dependent Blockade

Benzocaine exerts its anesthetic effect by physically obstructing the ion-conducting pore of NaV channels.[4] A key feature of its action is its state-dependent affinity; it binds with higher affinity to the open and inactivated states of the channel compared to the resting state.[1][5] This preferential binding stabilizes the inactivated state, thereby reducing the population of channels available to open upon depolarization and subsequently dampening neuronal excitability.[1]

The Modulated Receptor Hypothesis

The interaction of benzocaine with NaV channels is well-described by the modulated receptor hypothesis.[5][6] This model posits that the affinity of the local anesthetic binding site changes with the conformational state of the channel (resting, open, or inactivated).[5] As a neutral molecule, benzocaine is believed to access its binding site primarily through a hydrophobic pathway by partitioning into the cell membrane.[1][2]

Benzocaine Binding Sites

Molecular dynamics simulations and site-directed mutagenesis studies have identified the binding site for benzocaine within the inner pore of the NaV channel, a cavity formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[2][7] Key amino acid residues, particularly an aromatic phenylalanine residue in the DIVS6 segment (e.g., Phe1759 in NaV1.5), are critical for high-affinity, use-dependent block by many local anesthetics.[8][9] While benzocaine's interaction with this site is less dependent on charge compared to amine anesthetics like lidocaine, hydrophobic interactions with pore-lining residues are paramount.[2] Molecular modeling suggests that benzocaine can also be docked in the closed conformation of the channel, contributing to tonic block.[7]

Simulations have revealed two probable binding locations for benzocaine within the channel's central cavity: one near the activation gate and another at the entrance to the lateral fenestrations, which are hydrophobic pathways to the lipid membrane.[2][10]

Quantitative Analysis of Benzocaine's Effects

The inhibitory effects of benzocaine on NaV channels have been quantified using various electrophysiological techniques. The following tables summarize key quantitative data from the literature.

| NaV Isoform | Cell Type | Benzocaine Concentration | Effect | Reference |

| NaV1.5 (WT) | HEK293 | 2 mM | 58% ± 1% decrease in peak INa | [8] |

| NaV1.5 (WT) | HEK293 | 2 mM | Shift in V1/2 of steady-state availability from -62 ± 5 mV to -76 ± 4 mV | [8] |

| NaV1.5 (F1759K) | HEK293 | 1 mM | -8.3 ± 0.7 mV shift in V1/2 of steady-state availability | [8] |

| NaV1.5 (F1759K) | HEK293 | 2 mM | -9.7 ± 1.1 mV shift in V1/2 of steady-state availability | [8] |

| NaChBac | Oocytes | External Application | Inhibition of sodium currents | [11] |

| Frog Node of Ranvier | Myelinated Nerve | 0.5-1 mM | Reduction in amplitude of both fast and slow inactivating components of INa | [12] |

| Batrachotoxin-modified GH3 cells | Pituitary | 0.2 mM | IC50 at -70 mV | [13] |

| Batrachotoxin-modified GH3 cells | Pituitary | 1.3 mM | IC50 at +50 mV | [13] |

| Parameter | Value | NaV Isoform | Experimental Condition | Reference |

| ED50 (Tonic Block) | 0.32 ± 0.02 mM | NaV1.5 (WT) | Single-site concentration-response fit | [8] |

| ED50 (Lipophilic Block) | 0.66 mM | NaV1.5 (F1759K) | Calculated from availability asymptotes | [8] |

| Kd (Resting State) | 260 µM | NaChBac | Electrophysiological recording | [11] |

Experimental Protocols

The characterization of benzocaine's interaction with NaV channels relies heavily on the whole-cell patch-clamp technique.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the entire membrane of a single cell.

Objective: To determine the effect of benzocaine on the biophysical properties of NaV channels, including current amplitude, voltage-dependence of activation and inactivation, and use-dependent block.

Materials:

-

Cell Line: A cell line stably or transiently expressing the NaV channel subtype of interest (e.g., HEK293 cells).[1]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

-

Equipment:

-

Inverted microscope

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Perfusion system for drug application

-

Borosilicate glass capillaries for pipette fabrication

-

Procedure:

-

Cell Preparation: Culture cells expressing the target NaV channel on glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with adherent cells in a recording chamber mounted on the microscope stage and perfuse with external solution.

-

Using the micromanipulator, bring the micropipette into contact with the cell membrane.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

-

Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) and apply brief depolarizing pulses to elicit NaV currents. Apply various concentrations of benzocaine to the external solution and measure the reduction in peak current.

-

Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms (B15284909) prepulses to various potentials before a test pulse to a fixed potential (e.g., -20 mV). Plot the normalized peak current against the prepulse potential to generate an inactivation curve. Repeat in the presence of benzocaine to observe any shift.[1]

-

Use-Dependent Block: Apply a train of depolarizing pulses at a given frequency (e.g., 10 Hz) from a holding potential of -100 mV. Measure the peak current for each pulse to assess the cumulative block. While benzocaine shows little use-dependence, this protocol is crucial for comparing it with other local anesthetics.[8][14]

-

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues in the NaV channel that are critical for benzocaine binding and action.

Procedure:

-

Introduce point mutations into the cDNA of the NaV channel alpha subunit using PCR-based methods.

-

Transfect the mutated cDNA into a suitable expression system (e.g., HEK293 cells).

-

Perform whole-cell patch-clamp experiments on the mutated channels as described above.

-

Compare the sensitivity of the mutated channels to benzocaine with that of the wild-type channels. A significant change in the IC50 or a reduction in the shift of the inactivation curve indicates that the mutated residue is important for benzocaine's action.[8][9]

Signaling Pathway of Benzocaine Action

The action of benzocaine can be visualized as a pathway leading from its extracellular application to the ultimate blockade of nerve conduction.

Conclusion

Benzocaine's mechanism of action on voltage-gated sodium channels is a well-studied example of state-dependent drug-channel interaction. Its neutral nature allows it to access a hydrophobic binding site within the channel pore, where it preferentially binds to and stabilizes the inactivated state. This leads to a reduction in neuronal excitability and the sensation of pain. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate interactions between local anesthetics and ion channels, paving the way for the design of more selective and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 11. Local anesthetic inhibition of a bacterial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of benzocaine on the kinetics of normal and batrachotoxin-modified Na channels in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding of benzocaine in batrachotoxin-modified Na+ channels. State-dependent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use-dependent inhibition of Na+ currents by benzocaine homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Benzocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of Benzocaine (ethyl p-aminobenzoate), a widely used local anesthetic. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Structure and Identification

Benzocaine is the ethyl ester of p-aminobenzoic acid (PABA).[1] Structurally, it consists of a benzene (B151609) ring substituted with an amino group and an ethyl ester group at the para position (1,4 positions). This relatively simple structure is key to its function as a local anesthetic.

IUPAC Name: ethyl 4-aminobenzoate

Chemical Formula: C₉H₁₁NO₂

CAS Registry Number: 94-09-7

Physicochemical Properties

Benzocaine is a white, odorless, crystalline powder. It is sparingly soluble in water but shows good solubility in dilute acids, ethanol (B145695), chloroform (B151607), and ether. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Melting Point | 88 - 92 °C | |

| Boiling Point | ~310 °C | [1] |

| Density | 1.17 g/cm³ | [3] |

| pKa | 2.5 - 3.5 | [1] |

| Water Solubility | ~0.4 g/L (1 in 2500) | |

| Ethanol Solubility | ~200 g/L (1 in 5) | |

| Chloroform Solubility | ~500 g/L (1 in 2) | |

| Ether Solubility | ~250 g/L (1 in 4) |

Spectroscopic Profile

The structural features of Benzocaine can be confirmed through various spectroscopic techniques. The characteristic spectral data are essential for identification and quality control.

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| UV-Vis Spectroscopy | λ_max: ~280-291 nm in methanol (B129727) or ethanol. This absorption is attributed to the π → π* transitions within the aromatic ring and conjugated ester group. | [4] |

| Infrared (IR) Spectroscopy | ~3427 & 3347 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3218 cm⁻¹: N-H stretching. ~1682 cm⁻¹: C=O stretching of the ester carbonyl group. ~1280-1300 cm⁻¹: C-O stretching of the ester. | [5] |

| ¹H NMR Spectroscopy (CDCl₃) | δ ~7.85 ppm (d, 2H): Aromatic protons ortho to the ester group. δ ~6.63 ppm (d, 2H): Aromatic protons ortho to the amino group. δ ~4.31 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group. δ ~4.1 ppm (br s, 2H): Amine protons (-NH₂). δ ~1.35 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group. | [6][7] |

| ¹³C NMR Spectroscopy (CDCl₃) | δ ~166 ppm: Carbonyl carbon of the ester. δ ~150 ppm: Aromatic carbon attached to the amino group. δ ~131 ppm: Aromatic carbons ortho to the ester group. δ ~120 ppm: Aromatic carbon attached to the ester group. δ ~113 ppm: Aromatic carbons ortho to the amino group. δ ~60 ppm: Methylene carbon (-CH₂-) of the ethyl group. δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl group. | [6] |

| Mass Spectrometry (EI) | m/z 165: Molecular ion [M]⁺. m/z 137: Loss of ethylene (B1197577) (-C₂H₄). m/z 120: Loss of an ethoxy group (-OC₂H₅) followed by rearrangement. m/z 92: Fragment corresponding to the aminotropylium ion. m/z 65: Fragment corresponding to the cyclopentadienyl (B1206354) cation. | [8] |

Synthesis and Experimental Protocols

Benzocaine is commonly synthesized via the Fischer esterification of p-aminobenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1][3]

Synthesis Workflow

Caption: Fischer esterification workflow for Benzocaine synthesis.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve p-aminobenzoic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of PABA).[9]

-

Acid Catalysis: Carefully add concentrated sulfuric acid (approx. 1.0 mL per gram of PABA) dropwise to the stirred solution. A precipitate may form but will dissolve upon heating.[9]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.[9]

-

Isolation: After cooling to room temperature, pour the reaction mixture into cold water.[9]

-

Neutralization: Slowly add a 10% aqueous solution of sodium carbonate with stirring until the pH is approximately 8-9 to neutralize the excess acid and precipitate the free base form of Benzocaine.[9][10]

-

Purification: Collect the crude product by vacuum filtration, washing the filter cake with cold water.[9] The product can be further purified by recrystallization from an ethanol/water mixture.[3]

-

Drying: Dry the purified crystals to obtain the final product.[3]

Detailed Experimental Protocol: Characterization

-

UV-Vis Spectroscopy: Prepare a dilute standard solution of Benzocaine in methanol (e.g., 10 µg/mL).[11] Scan the solution over the range of 200-400 nm using a UV-Visible spectrophotometer, with methanol as the blank. Determine the wavelength of maximum absorbance (λ_max).[11]

-

FTIR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the dry Benzocaine sample with IR-grade potassium bromide.[12] Alternatively, analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.[12] Collect the spectrum over a range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: Dissolve approximately 15 mg of Benzocaine in ~0.75 mL of deuterated chloroform (CDCl₃).[9] Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or by direct infusion after dissolving in a suitable solvent for electrospray ionization (ESI-MS).[13] For GC-MS, an electron ionization (EI) source is typically used.[13]

Mechanism of Action

Benzocaine functions as a local anesthetic by blocking the initiation and propagation of nerve impulses.[1] It achieves this by inhibiting voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][14] As a neutral molecule at physiological pH, Benzocaine can diffuse through the cell membrane into the neuron.[15] Inside the neuron, it binds to a receptor site within the inner pore of the VGSC, stabilizing the channel in its inactivated state.[15] This prevents the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential.[1][14]

Caption: Benzocaine's mechanism of blocking voltage-gated sodium channels.

Metabolism

Benzocaine, being an ester, is primarily metabolized in the plasma and, to a lesser extent, in the liver by esterase enzymes, particularly pseudocholinesterase.[16][17] The hydrolysis of the ester bond yields p-aminobenzoic acid (PABA) and ethanol.[18] PABA is then largely excreted by the kidneys.[17] When applied topically, Benzocaine can also be metabolized in the skin, where N-acetylation to form acetylbenzocaine can be a significant pathway.[19]

Caption: Metabolic pathways of Benzocaine.

References

- 1. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 2. Practical Experiment 3: Benzocain | PPTX [slideshare.net]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzocaine(94-09-7) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. portal.ct.gov [portal.ct.gov]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. phdcentre.com [phdcentre.com]

- 18. quora.com [quora.com]

- 19. karger.com [karger.com]

An In-depth Technical Guide to the Synthesis of Benzocaine via Fischer Esterification of p-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzocaine (B179285) through the Fischer esterification of p-aminobenzoic acid (PABA). It covers the underlying chemical principles, detailed experimental protocols, and relevant physicochemical data for the materials involved.

Introduction

Benzocaine, the ethyl ester of p-aminobenzoic acid, is a widely used local anesthetic.[1] Its synthesis via the Fischer esterification of PABA with ethanol (B145695) is a classic and efficient method, often employed in both academic and industrial settings.[2][3] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4]

This document serves as a technical resource, offering detailed methodologies and consolidated data to aid in the research and development of synthetic processes related to benzocaine.

Reaction Mechanism and Principles

The synthesis of benzocaine from PABA and ethanol is an acid-catalyzed nucleophilic acyl substitution reaction.[5] The reaction is reversible, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants, usually the alcohol, and/or by removing water as it is formed.[4]

The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[2][6] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4]

The detailed mechanism is as follows:

-

Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of p-aminobenzoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

-

Deprotonation: The protonated carbonyl group of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product, benzocaine.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for process optimization and quality control.

| Property | p-Aminobenzoic Acid (PABA) | Benzocaine |

| IUPAC Name | 4-Aminobenzoic acid | Ethyl 4-aminobenzoate |

| Molecular Formula | C₇H₇NO₂ | C₉H₁₁NO₂ |

| Molar Mass | 137.14 g/mol | 165.19 g/mol [7] |

| Appearance | White crystalline solid, may appear gray[8] | White crystalline solid[9] |

| Melting Point | 187-189 °C | 88-92 °C[7] |

| Boiling Point | Decomposes | ~310 °C[7] |

| Solubility in Water | Slightly soluble (5.39 g/L at 25 °C)[8] | Sparingly soluble[7] |

| Solubility in Ethanol | Soluble | Very soluble[7] |

| Density | 1.374 g/cm³ | 1.17 g/cm³[7] |

Experimental Protocols

The following sections provide a generalized, detailed experimental protocol for the synthesis of benzocaine, based on various literature procedures.

Synthesis of Benzocaine

This procedure outlines the Fischer esterification of p-aminobenzoic acid with ethanol, using sulfuric acid as a catalyst.

Materials and Reagents:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

In a round-bottom flask, combine p-aminobenzoic acid and absolute ethanol.[4] The typical molar ratio of ethanol to PABA is in large excess, with ethanol often serving as the solvent.

-

Stir the mixture until the p-aminobenzoic acid is fully dissolved.

-

Slowly and carefully add concentrated sulfuric acid to the solution while stirring. A precipitate may form at this stage.[4]

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[4]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water.

-

Slowly neutralize the mixture by adding a 10% sodium carbonate solution dropwise while stirring. Continue adding the sodium carbonate solution until the evolution of carbon dioxide gas ceases and the pH of the solution is approximately 8.[4]

-

A white precipitate of crude benzocaine will form.

-

Collect the crude benzocaine by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with several portions of cold water to remove any remaining salts.[4]

-

Allow the crude product to air dry or dry it in a desiccator.

Purification of Benzocaine by Recrystallization

Recrystallization is a common method for purifying the crude benzocaine product. An ethanol-water solvent system is frequently used.[10]

Materials and Reagents:

-

Crude benzocaine

-

Ethanol

-

Distilled water

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Transfer the crude benzocaine to an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered to remove the charcoal and other insoluble impurities.

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).

-

Allow the solution to cool slowly to room temperature. Crystals of pure benzocaine should form.

-

To maximize crystal formation, the flask can be placed in an ice bath.

-

Collect the purified benzocaine crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold ethanol-water mixture.

-

Dry the purified crystals to a constant weight.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental procedures for the synthesis of benzocaine.

| Parameter | Value | Source |

| p-Aminobenzoic Acid | 1.2 g | [4] |

| 0.8 g | [2] | |

| 1.0 g | [11] | |

| Ethanol | 12.0 mL (absolute) | [4] |

| 15 mL | [2] | |

| 10 mL (absolute) | [11] | |

| Sulfuric Acid (conc.) | 1.0 mL | [4] |

| 1.0 mL | [2] | |

| 1 mL | [11] | |

| Hydrochloric Acid (alternative catalyst) | Used in some procedures | [6] |

| Reflux Time | 60-75 minutes | [4] |

| 1 hour | [2] | |

| 45 minutes | [11] | |

| Reported Yield | 93.3% | [6] |

| 76.8% | [5] | |

| 60% | [2] | |

| Melting Point of Product | 91 °C | [6] |

| 88-90 °C | [1] | |

| 65-70 °C (impure) | [2] |

Visualizations

Fischer Esterification of p-Aminobenzoic Acid

The following diagram illustrates the overall reaction for the synthesis of benzocaine.

Caption: Overall reaction for the synthesis of benzocaine.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of benzocaine.

Caption: Experimental workflow for benzocaine synthesis.

References

- 1. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 2. prezi.com [prezi.com]

- 3. asm.org [asm.org]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. Practical Experiment 3: Benzocain | PPTX [slideshare.net]

- 7. Benzocaine - Wikipedia [en.wikipedia.org]

- 8. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Solved LAB: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]

Solubility characteristics of Benzocaine in different solvents

This technical guide provides a comprehensive overview of the solubility of benzocaine (B179285) in a variety of common pharmaceutical solvents. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a standard experimental workflow.

Introduction to Benzocaine and its Solubility

Benzocaine, or ethyl 4-aminobenzoate, is a local anesthetic commonly used in topical formulations.[1] Its efficacy and delivery are significantly influenced by its solubility in the vehicle or solvent system. Benzocaine is a white, crystalline powder that is sparingly soluble in water but demonstrates significantly higher solubility in organic solvents.[2][3] The molecular structure, particularly the hydrophobic aromatic ring and ethyl ester group, contributes to its limited aqueous solubility.[2] The solubility of benzocaine is a critical parameter in the development of analytical methods, formulation studies, and in vitro and in vivo experiments.[4]

The solubility of a compound is its ability to form a homogeneous solution with a solvent and is influenced by factors such as the physicochemical properties of the solute and solvent, temperature, pressure, and pH.[4] For crystalline solids like benzocaine, the dissolution process involves overcoming the crystal lattice energy and the subsequent solvation of the molecules by the solvent.[4] It's also important to note that benzocaine exists in different polymorphic forms, which can exhibit different solubility characteristics.[5][6]

Quantitative Solubility of Benzocaine

The following tables summarize the quantitative solubility of benzocaine in various solvents. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Solubility of Benzocaine in Common Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| Water | 18.02 | 25 | ~0.04 | ~0.0024 | [4] |

| Ethanol | 46.07 | 25 | ~20 | ~4.34 | [4] |

| Chloroform | 119.38 | 25 | ~50 | ~4.19 | [4] |

| Diethyl Ether | 74.12 | 25 | ~25 | ~3.37 | [4] |

Note: The solubility values for ethanol, chloroform, and diethyl ether are derived from the information that 1g of Benzocaine is soluble in 5mL, 2mL, and 4mL of the respective solvents. The solubility in water is based on the description "sparingly soluble" and the quantitative value of 1g in 2500ml.[4]

Table 2: Mole Fraction Solubility of Benzocaine Polymorphs (FI and FII) in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (FI) | Mole Fraction Solubility (FII) |

| 1,4-Dioxane | 278.15 | 0.0917 | 0.1032 |

| 283.15 | 0.1083 | 0.1197 | |

| 288.15 | 0.1278 | 0.1394 | |

| 293.15 | 0.1509 | 0.1622 | |

| 298.15 | 0.1773 | 0.1882 | |

| 303.15 | 0.2079 | 0.2178 | |

| 308.15 | 0.2427 | 0.2515 | |

| 313.15 | 0.2825 | 0.2898 | |

| 318.15 | 0.3278 | 0.3330 | |

| 323.15 | 0.3791 | 0.3815 | |

| Acetone | 278.15 | 0.0829 | 0.0933 |

| 283.15 | 0.0991 | 0.1098 | |

| 288.15 | 0.1180 | 0.1287 | |

| 293.15 | 0.1402 | 0.1507 | |

| 298.15 | 0.1661 | 0.1760 | |

| 303.15 | 0.1961 | 0.2049 | |

| 308.15 | 0.2307 | 0.2382 | |

| 313.15 | 0.2704 | 0.2762 | |

| 318.15 | 0.3157 | 0.3193 | |

| 323.15 | 0.3670 | 0.3679 | |

| Ethyl Acetate | 278.15 | 0.0519 | 0.0588 |

| 283.15 | 0.0624 | 0.0697 | |

| 288.15 | 0.0749 | 0.0826 | |

| 293.15 | 0.0900 | 0.0980 | |

| 298.15 | 0.1079 | 0.1159 | |

| 303.15 | 0.1292 | 0.1369 | |

| 308.15 | 0.1540 | 0.1611 | |

| 313.15 | 0.1829 | 0.1891 | |

| 318.15 | 0.2163 | 0.2213 | |

| 323.15 | 0.2547 | 0.2580 | |

| Chloroform | 278.15 | 0.0401 | 0.0456 |

| 283.15 | 0.0488 | 0.0549 | |

| 288.15 | 0.0592 | 0.0659 | |

| 293.15 | 0.0717 | 0.0789 | |

| 298.15 | 0.0866 | 0.0944 | |

| 303.15 | 0.1044 | 0.1126 | |

| 308.15 | 0.1256 | 0.1339 | |

| 313.15 | 0.1506 | 0.1587 | |

| 318.15 | 0.1798 | 0.1874 | |

| 323.15 | 0.2139 | 0.2202 | |

| Acetonitrile | 278.15 | 0.0210 | 0.0240 |

| 283.15 | 0.0259 | 0.0292 | |

| 288.15 | 0.0318 | 0.0353 | |

| 293.15 | 0.0389 | 0.0428 | |

| 298.15 | 0.0475 | 0.0516 | |

| 303.15 | 0.0579 | 0.0622 | |

| 308.15 | 0.0704 | 0.0749 | |

| 313.15 | 0.0855 | 0.0900 | |

| 318.15 | 0.1036 | 0.1079 | |

| 323.15 | 0.1252 | 0.1290 | |

| Methanol | 278.15 | 0.0195 | 0.0223 |

| 283.15 | 0.0242 | 0.0274 | |

| 288.15 | 0.0299 | 0.0333 | |

| 293.15 | 0.0369 | 0.0406 | |

| 298.15 | 0.0454 | 0.0493 | |

| 303.15 | 0.0558 | 0.0599 | |

| 308.15 | 0.0684 | 0.0726 | |

| 313.15 | 0.0837 | 0.0879 | |

| 318.15 | 0.1021 | 0.1061 | |

| 323.15 | 0.1242 | 0.1278 | |

| n-Butanol | 278.15 | 0.0163 | 0.0187 |

| 283.15 | 0.0199 | 0.0226 | |

| 288.15 | 0.0244 | 0.0273 | |

| 293.15 | 0.0298 | 0.0330 | |

| 298.15 | 0.0365 | 0.0400 | |

| 303.15 | 0.0447 | 0.0485 | |

| 308.15 | 0.0547 | 0.0589 | |

| 313.15 | 0.0669 | 0.0713 | |

| 318.15 | 0.0817 | 0.0863 | |

| 323.15 | 0.0996 | 0.1040 | |

| Toluene | 278.15 | 0.0076 | 0.0088 |

| 283.15 | 0.0094 | 0.0108 | |

| 288.15 | 0.0116 | 0.0131 | |

| 293.15 | 0.0143 | 0.0159 | |

| 298.15 | 0.0176 | 0.0194 | |

| 303.15 | 0.0217 | 0.0235 | |

| 308.15 | 0.0267 | 0.0286 | |

| 313.15 | 0.0328 | 0.0347 | |

| 318.15 | 0.0401 | 0.0421 | |

| 323.15 | 0.0490 | 0.0509 |

Source: Adapted from Cheuk et al. (2020) as presented in a study on the thermodynamics of benzocaine. The mole fraction solubility of benzocaine decreases in the order: 1,4-dioxane, acetone, ethyl acetate, chloroform, acetonitrile, methanol, n-butanol, and toluene.[5]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[4][7] Another method, potentiometric titration, is suitable for ionizable compounds.[8]

The shake-flask method is considered a gold standard for measuring equilibrium solubility.[7][8] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

-

Benzocaine (solid)

-

Solvent of interest

-

Sealed flasks or scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)[4]

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid benzocaine to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached and undissolved solid remains.[4]

-

Equilibration: Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[4] The mixtures should be agitated for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, the samples are removed from the shaker and the undissolved solid is separated from the solution. This can be achieved by centrifugation or by allowing the solid to settle.[8]

-

Sample Analysis: A sample of the clear supernatant is carefully removed and filtered through a syringe filter to remove any remaining solid particles.[4][8] The filtrate is then diluted as necessary and the concentration of benzocaine is determined using a suitable analytical method such as HPLC-UV or UV-Vis spectrophotometry.[8]

-

Data Analysis: The solubility is reported as the concentration of benzocaine in the saturated solution, typically in units of mg/mL or mol/L.

Potentiometric titration is a useful method for determining the solubility of ionizable compounds like benzocaine, especially those with a long equilibration time.[8] This technique can be used to measure the solubility at different pH values by monitoring the change in pH during an acid-base titration.[8][10][11]

Principle: This method relies on the principle that the solubility of an ionizable compound is pH-dependent. By titrating a solution of the compound, the point at which the compound precipitates can be determined by observing changes in the titration curve. This allows for the calculation of the intrinsic solubility.[10]

General Procedure:

-

A solution of the ionizable compound is prepared.

-

The solution is titrated with a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a pH electrode.

-

The titration data (pH vs. volume of titrant) is plotted to generate a titration curve.

-

The point of precipitation is identified from the titration curve, which is then used to calculate the solubility of the compound.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of benzocaine using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of benzocaine is a critical factor influencing its formulation and therapeutic efficacy. This guide has provided quantitative data on the solubility of benzocaine in a range of solvents and at various temperatures. Understanding these solubility characteristics is essential for the rational design of drug delivery systems. The detailed experimental protocols for the shake-flask method and an overview of potentiometric titration offer practical guidance for researchers. The provided workflow diagram visually summarizes the key steps in determining solubility, serving as a quick reference for laboratory practice.

References

- 1. Benzocaine: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]

- 2. Buy Benzocaine | 94-09-7 | >98% [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Discovery and History of Benzocaine as a Local Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzocaine, a cornerstone of topical anesthesia, possesses a rich history intertwined with the broader narrative of pain management. First synthesized in 1890 by the German chemist Eduard Ritsert, its discovery marked a significant milestone in the quest for safer and less addictive alternatives to cocaine for local anesthesia.[1][2][3][4] This technical guide provides a comprehensive exploration of the discovery, historical development, and scientific underpinnings of Benzocaine as a local anesthetic. It delves into the original synthesis methodologies, the evolution of its clinical applications, and its mechanism of action at the molecular level. Detailed experimental protocols, quantitative data on its physicochemical and pharmacological properties, and visualizations of key pathways are presented to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction: The Quest for a Cocaine Alternative

The late 19th century was a pivotal time in the history of anesthesia. While cocaine had been recognized for its local anesthetic properties and was first used clinically in 1884, its significant toxicity and addictive potential spurred a fervent search for safer substitutes.[1][5][6] Chemists of the era focused on modifying the chemical structure of cocaine to isolate the pharmacophore responsible for its anesthetic effect while eliminating its undesirable properties. This endeavor led to the synthesis of a new class of compounds: the amino ester local anesthetics.

Eduard Ritsert, a German chemist, was a key figure in this scientific pursuit. In 1890, while investigating derivatives of para-aminobenzoic acid (PABA), he successfully synthesized ethyl p-aminobenzoate, the compound that would come to be known as Benzocaine.[2][3][4][7] Initially named "Anästhesin," it was introduced to the market in 1902.[2][3][4][7] Unlike cocaine, Benzocaine demonstrated a favorable safety profile, though its poor water solubility limited its application primarily to topical use.[1]

The Genesis of Benzocaine: Discovery and Synthesis

Discovery by Eduard Ritsert (1890)

The discovery of Benzocaine was a direct result of the systematic chemical exploration aimed at creating synthetic local anesthetics. Ritsert's work focused on the esterification of p-aminobenzoic acid (PABA), a structural component thought to be related to the anesthetic properties of cocaine. By reacting PABA with ethanol (B145695), he produced the ethyl ester, which exhibited the desired local anesthetic effect of numbing the tongue and lips upon application, without the systemic toxicity associated with cocaine.[8]

Historical Synthesis: Fischer Esterification

The original and still widely used method for synthesizing Benzocaine is the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, using a strong acid as a catalyst.[4][9]

Reaction:

p-Aminobenzoic Acid + Ethanol ⇌ Benzocaine + Water

DOT Diagram: Synthesis of Benzocaine

Caption: Fischer esterification of p-aminobenzoic acid with ethanol.

Experimental Protocol: Synthesis of Benzocaine via Fischer Esterification

This protocol is based on the classical Fischer esterification method.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Ice water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12.0 mL of absolute ethanol with stirring.[10]

-

Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate may form.[10]

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction proceeds.[10]

-

After the reflux period, allow the reaction mixture to cool to room temperature.[10]

-

Pour the cooled mixture into a beaker containing 30 mL of ice water.

-

While stirring, slowly neutralize the mixture by adding approximately 10 mL of a 10% sodium carbonate solution until the pH is approximately 8. Effervescence will be observed.[10]

-

Collect the resulting white precipitate of Benzocaine by vacuum filtration using a Buchner funnel.[10]

-

Wash the precipitate with three 10 mL portions of cold water to remove any unreacted starting materials and salts.

-

Allow the product to air dry or dry in a desiccator.

-

The melting point of the purified Benzocaine can be determined and compared to the literature value (88-92 °C) to assess purity.[4][7]

Physicochemical and Pharmacological Properties

The clinical utility of Benzocaine is dictated by its specific physicochemical and pharmacological properties.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | [7] |

| Molecular Weight | 165.19 g/mol | [7] |

| Melting Point | 88-92 °C | [4][7][11] |

| Boiling Point | ~310 °C | [4] |

| pKa | 2.5 - 3.5 | [7][11] |

| Water Solubility | Sparingly soluble (1.6 mg/mL) | [4][7] |

| Solubility in Ethanol | Soluble | [4][11] |

| logP | 1.5 - 2.2 | [12] |

| Onset of Action | ~30 seconds (at 20% concentration) | [7] |

| Duration of Action | 10 - 15 minutes | [11] |

Structure-Activity Relationship

Benzocaine's structure as an ester of PABA is crucial to its function. It possesses a lipophilic aromatic ring that allows it to penetrate the nerve cell membrane and a hydrophilic amino group. However, unlike most other local anesthetics, it lacks a terminal tertiary amine, which accounts for its low pKa and poor water solubility.[11] At physiological pH, Benzocaine exists predominantly in its un-ionized form, which readily partitions into the lipid bilayer of the nerve membrane.[7]

Mechanism of Action: Blocking the Sodium Gateway

The anesthetic effect of Benzocaine, like other local anesthetics, is achieved through the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[13][14]

The Role of Voltage-Gated Sodium Channels

VGSCs are essential for the initiation and propagation of action potentials along nerve fibers. Upon stimulation, these channels open, allowing an influx of sodium ions, which depolarizes the membrane and generates an electrical signal.

Benzocaine's Interaction with VGSCs

Benzocaine, being lipid-soluble, diffuses across the nerve cell membrane into the cytoplasm.[13] Inside the cell, it is believed to access its binding site within the inner pore of the sodium channel.[13] The binding of Benzocaine to the channel stabilizes it in an inactivated state.[7][13] This prevents the conformational change required for the channel to open in response to a nerve impulse, thereby blocking the influx of sodium ions.[13] The prevention of depolarization halts the transmission of the nerve signal, resulting in a local anesthetic effect. Benzocaine shows a higher affinity for the open and inactivated states of the sodium channel, which contributes to its use-dependent block.[13][15]

DOT Diagram: Mechanism of Action of Benzocaine

Caption: Benzocaine blocks nerve impulses by stabilizing the inactivated state of voltage-gated sodium channels.

Experimental Protocol: Investigating Sodium Channel Block with Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a gold standard for studying the effects of drugs on ion channels.

Objective: To determine the concentration-dependent inhibition (IC₅₀) of voltage-gated sodium channels by Benzocaine.

Materials:

-

Cultured neuronal cells (e.g., dorsal root ganglion neurons or a cell line expressing a specific sodium channel isoform)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Intracellular solution (pipette solution, e.g., CsF, CsCl, EGTA, HEPES)

-

Benzocaine stock solution of known concentration

Procedure:

-

Prepare a series of dilutions of Benzocaine in the extracellular solution to achieve the desired final concentrations for testing.

-

Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a gigaohm seal between the micropipette and the membrane of a target cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most sodium channels are in the resting state.[13]

-

Apply a brief depolarizing voltage step (e.g., to -10 mV for 20 ms) to elicit an inward sodium current. Repeat this at a low frequency (e.g., every 10-20 seconds) to measure the baseline current.[13]

-

Perfuse the cell with the first concentration of Benzocaine and repeat the voltage-step protocol until a steady-state block is achieved.

-

Wash out the drug with the control extracellular solution and ensure the current returns to baseline.

-

Repeat steps 7 and 8 for each concentration of Benzocaine.

Data Analysis:

-

Measure the peak inward sodium current for each voltage step in the presence of different Benzocaine concentrations.

-

Normalize the peak current at each concentration to the baseline current.

-

Plot the normalized current as a function of the Benzocaine concentration.

-

Fit the data to a dose-response curve (e.g., Hill equation) to determine the IC₅₀ value.

Historical and Modern Clinical Applications

Initially, Benzocaine's use was limited to topical applications due to its poor water solubility.[1] It became a common ingredient in over-the-counter ointments, lozenges, and sprays for the relief of pain from sunburn, minor burns, insect bites, sore throats, and dental procedures.[2][7][11]

In modern clinical practice, Benzocaine remains a widely used topical anesthetic. It is often formulated at concentrations of up to 20% in gels, liquids, and sprays. Its rapid onset of action makes it particularly useful for procedures in dentistry and otolaryngology.[7] For instance, it is used to numb the oral mucosa before the injection of a local anesthetic.[16][17]

Conclusion: A Lasting Legacy in Local Anesthesia

From its synthesis in 1890 as a safer alternative to cocaine, Benzocaine has carved out an enduring niche in the armamentarium of local anesthetics. Its discovery by Eduard Ritsert was a pivotal moment in the history of medicinal chemistry, demonstrating the power of rational drug design to improve the safety and efficacy of therapeutic agents. While its applications are primarily topical, its impact on pain management has been profound. The study of Benzocaine's mechanism of action has also contributed significantly to our understanding of the function of voltage-gated sodium channels. For drug development professionals, the story of Benzocaine serves as a compelling case study in the successful development of a targeted therapeutic with a well-defined and lasting clinical role.

References

- 1. The Development of Local Anesthetics | Anesthesia Key [aneskey.com]

- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 3. cristalchem.com [cristalchem.com]

- 4. Benzocaine - Wikipedia [en.wikipedia.org]

- 5. Local anesthetic - Wikipedia [en.wikipedia.org]

- 6. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. schengenlab.com [schengenlab.com]

- 8. THE HISTORY OF THE DISCOVERY OF PROCAINE (NOVOCAINE) [elibrary.ru]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzocaine CAS#: 94-09-7 [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Analysis of the Effectiveness of the Topical Administration of Benzocaine and EMLA® on Oral Pain and Tactile Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy of Benzocaine 20% Topical Anesthetic Compared to Placebo Prior to Administration of Local Anesthesia in the Oral Cavity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Properties of Benzocaine

This guide provides a detailed overview of the molecular formula and molecular weight of Benzocaine, a widely used local anesthetic. It is intended for researchers, scientists, and professionals in drug development seeking comprehensive technical information.

Molecular Identity and Weight

Benzocaine, chemically known as ethyl 4-aminobenzoate, is an ester of p-aminobenzoic acid (PABA) and ethanol.[1][2] Its fundamental molecular properties are crucial for its characterization, synthesis, and application in pharmaceutical formulations.

Table 1: Molecular Formula and Molecular Weight of Benzocaine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [3][4][5] |

| Molar Mass | 165.19 g/mol | [4][5] |

| Monoisotopic Molecular Weight | 165.078978601 Da |

Experimental Protocols for Characterization

The determination and confirmation of Benzocaine's molecular formula and weight involve several standard analytical techniques. Below are detailed methodologies for key experiments.

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the precise molecular weight of Benzocaine.

-

Methodology:

-

Sample Preparation: A dilute solution of Benzocaine is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer. Electron ionization (EI) is a common method where the sample is bombarded with electrons, causing ionization and fragmentation.

-

Mass Analysis: The ionized molecules and their fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The molecular ion peak ([M]⁺) will correspond to the molecular weight of Benzocaine. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition.

-

2. Infrared (IR) Spectroscopy for Functional Group Identification

-

Objective: To identify the functional groups present in the Benzocaine molecule, which helps in confirming its structure.

-

Methodology:

-

Sample Preparation: A small amount of solid Benzocaine can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution can be prepared and analyzed.

-

Analysis: The sample is placed in an IR spectrometer, where it is irradiated with infrared light of various wavelengths.

-

Spectral Interpretation: The molecule absorbs IR radiation at specific frequencies corresponding to the vibrational frequencies of its bonds. The resulting IR spectrum will show absorption bands characteristic of the functional groups in Benzocaine, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-O stretch.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To determine the detailed structure of the Benzocaine molecule by identifying the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology:

-

Sample Preparation: A small amount of Benzocaine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: The sample is placed in a strong magnetic field within an NMR spectrometer and irradiated with radio waves.

-

Spectral Interpretation: The resulting NMR spectrum provides information on the number of different types of protons and carbons, their chemical shifts, and their coupling patterns. This data allows for the complete elucidation of the molecular structure, confirming the arrangement of atoms as predicted by the molecular formula.

-

Conceptual Workflow for Molecular Characterization

The following diagram illustrates a typical workflow for the determination of the molecular formula and weight of a chemical compound like Benzocaine.

Caption: Workflow for Benzocaine Characterization.

References

Spectroscopic analysis of Benzocaine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Benzocaine, a widely used local anesthetic. Utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a detailed examination of the structural and chemical properties of Benzocaine, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Benzocaine.

Table 1: ¹H NMR Spectral Data for Benzocaine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | Doublet | 2H | Aromatic Protons (ortho to -COOEt) |

| 6.62 | Doublet | 2H | Aromatic Protons (ortho to -NH₂) |

| 4.31 | Quartet | 2H | -OCH₂CH₃ |

| 4.10 | Broad Singlet | 2H | -NH₂ |

| 1.35 | Triplet | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectral Data for Benzocaine

| Chemical Shift (ppm) | Assignment |

| 166.7 | C=O (Ester) |

| 151.2 | Aromatic C-NH₂ |

| 131.5 | Aromatic C-H (ortho to -COOEt) |

| 120.0 | Aromatic C-COOEt |

| 113.8 | Aromatic C-H (ortho to -NH₂) |

| 60.5 | -OCH₂CH₃ |

| 14.4 | -OCH₂CH₃ |

Table 3: Key IR Absorption Bands for Benzocaine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3427, 3347 | Strong | N-H Asymmetric & Symmetric Stretching |

| 3218 | Strong | N-H Stretching |

| ~3000 | Medium | Aromatic C-H Stretching |

| 2985, 2895 | Medium | Asymmetric & Symmetric C-H Stretching (-CH₂, -CH₃) |

| 1679-1710 | Strong, Sharp | C=O Ester Stretching[1][2] |

| 1592-1600 | Strong | C=C Aromatic Ring Stretching[1][2] |

| 1276 | Strong | C-O Ester Stretching |

| 1102 | Medium | C-C Ring Breathing Mode[2] |

| 850 | Medium | C-H Aromatic Wagging[2] |

Table 4: Major Mass Spectrometry Fragments for Benzocaine

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 165 | [C₉H₁₁NO₂]⁺ (Molecular Ion) | 25.30[3] |

| 137 | [C₇H₇NO₂]⁺ | 16.87[3] |

| 120 | [C₇H₆NO]⁺ | 99.99[3] |

| 92 | [C₆H₆N]⁺ | 29.62[3] |

| 65 | [C₅H₅]⁺ | 23.43[3] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Benzocaine are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the Benzocaine molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 600 MHz).

Sample Preparation:

-

Dissolve approximately 15 mg of Benzocaine in about 0.75 mL of a deuterated solvent (e.g., CDCl₃).[4]

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions in the molecule.

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

Analyze the chemical shifts to assign the carbon atoms to their respective positions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the Benzocaine molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Solid Sample):

-

Prepare a KBr pellet by mixing a small amount of finely ground Benzocaine with dry potassium bromide powder.

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

Alternatively, solid samples can be analyzed using an attenuated total reflectance (ATR) accessory.

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[5]

-

Identify the characteristic absorption bands corresponding to the functional groups in Benzocaine.[1][3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Benzocaine.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[6]

Sample Preparation and Introduction:

-

For GC-MS, dissolve the Benzocaine sample in a suitable volatile solvent.

-

For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.[6]

-

Introduce the sample into the ionization source.

Data Acquisition:

-

Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).[6]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[3]

-

The detector records the relative abundance of each ion.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.[3]

Visualizations

The following diagrams illustrate the chemical structure, a proposed fragmentation pathway, and a general workflow for the spectroscopic analysis of Benzocaine.

Caption: Chemical Structure of Benzocaine.

Caption: Proposed Mass Spectrometry Fragmentation Pathway of Benzocaine.

Caption: General Workflow for Spectroscopic Analysis of Benzocaine.

References

The Evolving Landscape of Benzocaine: A Deep Dive into the Structure-Activity Relationship of Its Derivatives

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted world of benzocaine (B179285) derivatives, moving beyond their traditional application as local anesthetics to explore their promising potential in antimicrobial and anticancer therapies. Through a detailed examination of their structure-activity relationships (SAR), this document provides a critical resource for the design and development of novel therapeutic agents.

Introduction: Beyond Numbness

Benzocaine, a simple ester of para-aminobenzoic acid (PABA), has been a mainstay in local anesthesia for over a century. Its mechanism of action, the blockade of voltage-gated sodium channels in nerve membranes, is well-understood. However, the versatility of the benzocaine scaffold has spurred extensive research, leading to the discovery of derivatives with a broad spectrum of biological activities, including potent antimicrobial and anticancer properties. This guide synthesizes the current understanding of how modifications to the benzocaine structure influence its efficacy and specificity across these therapeutic areas.

The Core Structure: A Foundation for Diversity

The classical benzocaine structure consists of three key components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amino group. The structure-activity relationship of benzocaine derivatives is fundamentally determined by modifications to these three regions.

Local Anesthetic Activity: Fine-Tuning the Blockade of Voltage-Gated Sodium Channels

The primary mechanism of local anesthetic action for benzocaine and its derivatives is the inhibition of voltage-gated sodium channels (VGSCs) in their open and inactivated states, thereby preventing nerve impulse propagation.[1][2][3] The potency of these derivatives is intricately linked to their physicochemical properties, which are dictated by their molecular structure.

Structure-Activity Relationship for Local Anesthesia

The local anesthetic activity of benzocaine derivatives is influenced by several structural factors:

-

The Aromatic Ring: Substituents on the aromatic ring can significantly impact the lipophilicity and electronic properties of the molecule. Electron-donating groups, such as alkoxy and amino groups, in the ortho or para positions can enhance activity. Increased lipophilicity generally leads to higher potency, as it facilitates the molecule's entry into the lipid-rich nerve membrane.

-

The Intermediate Linkage: The ester group in benzocaine is susceptible to hydrolysis by plasma esterases, leading to a relatively short duration of action. Replacing the ester with an amide linkage, as seen in drugs like lidocaine, increases stability and prolongs the anesthetic effect. The nature of the atom connecting the carbonyl group to the aminoalkyl chain also plays a role, with potency generally decreasing in the order of S > O > C > N.

-

The Amino Group: The terminal amino group is crucial for the water solubility of the hydrochloride salt formulations. Tertiary amines are generally more effective than secondary amines, which tend to be more irritating. Primary amines are typically inactive and cause irritation. The nature of the alkyl substituents on the amine can also influence potency and toxicity.

Quantitative Insights into Local Anesthetic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for benzocaine and related local anesthetics, demonstrating the impact of structural modifications on their ability to block sodium channels.

| Compound | Aromatic Ring Substituent | Intermediate Linkage | Terminal Amine | IC50 (mM) on Frog Sciatic Nerve |

| Benzocaine | p-amino | Ester | Primary | 0.80 |

| Procaine | p-amino | Ester | Diethylamino | 2.2 |

| Tetracaine | p-butylamino | Ester | Dimethylamino | 0.013 |

| Lidocaine | 2,6-dimethyl | Amide | Diethylamino | 0.74 |

Data sourced from multiple studies.

Experimental Protocol: Frog Sciatic Nerve Block Assay

The frog sciatic nerve preparation is a classic and robust method for evaluating the efficacy of local anesthetics.

Objective: To determine the concentration-dependent inhibition of compound action potentials (CAPs) in the frog sciatic nerve by benzocaine derivatives.

Materials:

-

Isolated frog sciatic nerve

-

Ringer's solution

-

Nerve chamber with stimulating and recording electrodes

-

Stimulator and amplifier

-

Oscilloscope or data acquisition system

-

Benzocaine derivatives at various concentrations

Procedure:

-

A frog sciatic nerve is carefully dissected and mounted in a nerve chamber containing Ringer's solution.

-

The nerve is stimulated at one end with supramaximal electrical pulses, and the resulting compound action potential (CAP) is recorded from the other end.

-

A baseline CAP amplitude is established.

-

The Ringer's solution is replaced with solutions containing different concentrations of the benzocaine derivative.

-

The CAP amplitude is recorded at regular intervals to determine the extent of nerve block.

-

The percentage of inhibition is calculated relative to the baseline amplitude.

-

Concentration-response curves are plotted to determine the IC50 value for each derivative.

Antimicrobial Activity: A New Frontier for Benzocaine Derivatives

Recent research has highlighted the significant antimicrobial potential of benzocaine derivatives against a range of pathogenic bacteria and fungi.[4][5][6] The mechanism of action is thought to involve the disruption of microbial cell membranes and potentially the inhibition of essential enzymes like DNA gyrase.[4]

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy of benzocaine derivatives is closely tied to specific structural modifications:

-

Substitution on the Aromatic Ring: The introduction of various substituents on the aromatic ring can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate microbial cell walls.

-

Modification of the Amino Group: Conversion of the primary amino group into Schiff bases or other complex moieties has been shown to enhance antimicrobial activity.

-

Introduction of Heterocyclic Rings: The incorporation of heterocyclic rings, such as oxazole (B20620) and thiazole, into the benzocaine scaffold has yielded compounds with potent and broad-spectrum antimicrobial effects.[7]

Quantitative Insights into Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of synthesized benzocaine derivatives against various microbial strains, illustrating the impact of structural changes on antimicrobial potency.

| Compound | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Benzocaine | - | >256 | >256 | >256 |

| Derivative 1 (Schiff base) | Iminomethyl-hydroxy benzoic acid | 128 | 256 | 128 |

| Derivative 2 (Oxazole) | Oxazole ring from chloroacetyl derivative | 64 | 128 | 64 |

| Derivative 3 (Thiazole) | Thiazole ring from chloroacetyl derivative | 32 | 64 | 32 |

This table is a representative example based on data from multiple sources.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2][8][9][10]

Objective: To determine the lowest concentration of a benzocaine derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal cultures

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Benzocaine derivatives at serial dilutions

-

Spectrophotometer or microplate reader

Procedure:

-

A serial two-fold dilution of the benzocaine derivative is prepared in the broth medium directly in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, the plates are visually inspected for turbidity, or the optical density is measured using a microplate reader.

-

The MIC is defined as the lowest concentration of the derivative at which no visible growth is observed.

Anticancer Activity: Targeting Malignant Cells

The exploration of benzocaine derivatives as potential anticancer agents is a rapidly growing field.[4] Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. The precise mechanisms of action are still under investigation but may involve the induction of apoptosis and inhibition of topoisomerase.[4]

Structure-Activity Relationship for Anticancer Activity

The anticancer potential of benzocaine derivatives is highly dependent on their chemical structure:

-

Heterocyclic Modifications: The introduction of thiazolidine (B150603) and pyrazole (B372694) moieties has been shown to significantly enhance anticancer activity.[4]

-

Nature of the Linker: Modifications to the linker between the aromatic ring and other functional groups can influence the molecule's ability to interact with biological targets within cancer cells.

Quantitative Insights into Anticancer Activity

The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for representative benzocaine derivatives against different human cancer cell lines.

| Derivative | Modification | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| Thiazolidine Derivative | Thiazolidine ring | 15.2 | 10.5 | 22.8 |

| Pyrazole Derivative | Pyrazole ring | 12.8 | 8.9 | 18.5 |

This table is a representative example based on data from multiple sources.

Experimental Protocol: MTT Assay for Cytotoxicity